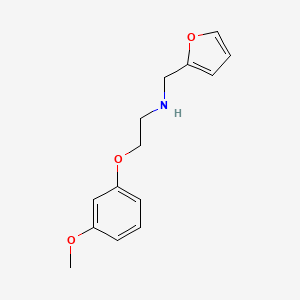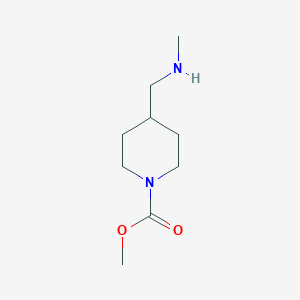![molecular formula C25H26N2O4S B7463583 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide, commonly known as MPSPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of compounds and has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. MPSPB has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. In addition, MPSPB has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPSPB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPSPB has been shown to inhibit the growth and migration of cancer cells. MPSPB has also been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.
実験室実験の利点と制限
The advantages of using MPSPB in lab experiments include its unique structure, which makes it a promising candidate for drug development. In addition, MPSPB has been shown to have anticancer and anti-inflammatory properties, which makes it a potential therapy for various diseases. However, the limitations of using MPSPB in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. In addition, the safety and toxicity of MPSPB have not been fully evaluated, which could limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of MPSPB. One direction is to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize its synthesis to achieve higher yields and purity. In addition, future studies could focus on evaluating the safety and toxicity of MPSPB in vivo. Overall, MPSPB is a promising compound with potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of MPSPB involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield MPSPB. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
MPSPB has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been evaluated for its ability to inhibit the growth of various cancer cell lines. In addition, MPSPB has been evaluated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-8-9-19(24(28)26-17-25(14-15-25)20-6-4-3-5-7-20)16-23(18)32(29,30)27-21-10-12-22(31-2)13-11-21/h3-13,16,27H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXLIYKPUSYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
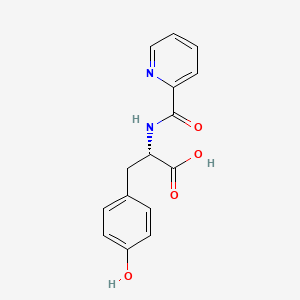
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
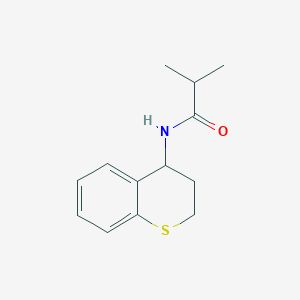
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
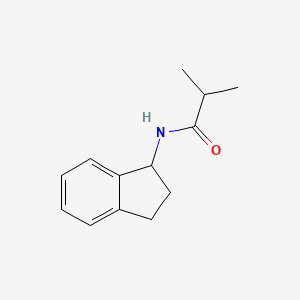

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)

